auranofin mechanism of action in cancer cells
auranofin mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Auranofin in Cancer Cells
Executive Summary
Auranofin, a gold(I)-containing compound originally approved for the treatment of rheumatoid arthritis, is being extensively repurposed as a potent anticancer agent.[1][2] Its efficacy stems from a multi-faceted mechanism of action that converges on the induction of overwhelming oxidative stress, disruption of critical cellular signaling pathways, and inhibition of protein homeostasis. This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual diagrams of the key pathways involved. The primary molecular target of auranofin is thioredoxin reductase (TrxR), an essential enzyme in the cellular antioxidant defense system.[1][3] By inhibiting TrxR, auranofin triggers a cascade of cytotoxic events, including apoptosis, ferroptosis, and proteasomal stress, making it a promising candidate for various oncology applications, with several clinical trials underway.[1][4]
Core Mechanism: Thioredoxin Reductase Inhibition and ROS Induction
The central mechanism of auranofin's anticancer activity is the irreversible inhibition of thioredoxin reductase (TrxR).[5][6] Auranofin's gold(I) ion has a high affinity for the selenocysteine residue in the active site of both cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms of the enzyme.[6][7]
Inhibition of TrxR disrupts the thioredoxin (Trx) system, a crucial component of the cell's antioxidant machinery responsible for maintaining redox homeostasis.[8][9] This enzymatic blockade leads to a rapid and significant accumulation of intracellular reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7][10][11] Cancer cells, which often exhibit higher baseline levels of ROS compared to normal cells, are particularly vulnerable to this additional pro-oxidative insult, which pushes them beyond a survivable threshold of oxidative stress.[8][11] This elevated ROS is the primary driver for the downstream cytotoxic effects of auranofin.[11][12]
Caption: Core mechanism of auranofin action.
Induction of Programmed Cell Death
The excessive oxidative stress induced by auranofin triggers multiple forms of programmed cell death, primarily apoptosis and ferroptosis.
Apoptosis
Auranofin is a potent inducer of apoptosis in a wide range of cancer cell lines.[7][11] The ROS-mediated apoptotic cascade involves:
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Mitochondrial Dysfunction: Increased ROS leads to the depolarization of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[9][12] This is often accompanied by an increased ratio of pro-apoptotic BAX to anti-apoptotic Bcl-2 proteins.[9]
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Caspase Activation: Auranofin treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[9][11][13] Activated caspase-3 subsequently cleaves substrates such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][11]
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Endoplasmic Reticulum (ER) Stress: Auranofin can induce a lethal ER stress response, another trigger for apoptosis.[11][14]
Ferroptosis
Auranofin has also been shown to induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides.[15][16] This occurs because the thioredoxin system is linked to the function of glutathione peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides. By inhibiting TrxR, auranofin can indirectly impair GPX4 function, leading to lipid ROS accumulation and ferroptotic cell death.[15] Auranofin can also resensitize ferroptosis-resistant cancer cells to other ferroptosis inducers.[17]
Caption: Auranofin-induced apoptosis and ferroptosis pathways.
Inhibition of Pro-Survival Signaling Pathways
Auranofin disrupts several key signaling pathways that are frequently hyperactivated in cancer cells, contributing to their proliferation, survival, and resistance to therapy.
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STAT3 Pathway: Auranofin inhibits the phosphorylation and thus the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[18] This inhibition can be ROS-dependent and has been observed in breast cancer and multiple myeloma cells.[18] In breast cancer stem cells, auranofin suppresses the STAT3/IL-8 signaling axis.[19][20]
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PI3K/AKT/mTOR Pathway: Auranofin has been shown to inhibit the expression of several key proteins in the PI3K/AKT/mTOR pathway in non-small cell lung cancer (NSCLC) and pancreatic cancer cells.[1][7][21] This pathway is a central regulator of cell growth, metabolism, and survival.
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NF-κB Pathway: Auranofin can suppress the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammation, immunity, and cancer cell survival.[21][22]
Caption: Inhibition of pro-survival signaling pathways by auranofin.
Disruption of Protein Homeostasis
Beyond redox modulation, auranofin disrupts protein homeostasis by inhibiting the ubiquitin-proteasome system (UPS).[1][6] Unlike proteasome inhibitors such as bortezomib that target the 20S catalytic core, auranofin specifically inhibits two proteasome-associated deubiquitinases (DUBs): UCHL5 and USP14.[23][24][25]
Inhibition of these DUBs prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to an accumulation of polyubiquitinated proteins.[23] This proteotoxic stress contributes significantly to auranofin's cytotoxicity and can induce apoptosis.[23][24] This distinct mechanism of proteasome inhibition makes auranofin a unique therapeutic agent.[24]
Quantitative Data Summary
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of auranofin across a range of cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NCI-H1299 | Non-Small Cell Lung Cancer | 1-2 | 24 | [10] |
| Calu-6 | Non-Small Cell Lung Cancer | 3 | 24 | [10] |
| A549 | Non-Small Cell Lung Cancer | 3-5 | 24 | [9][10] |
| SK-LU-1 | Non-Small Cell Lung Cancer | 5 | 24 | [10] |
| NCI-H460 | Non-Small Cell Lung Cancer | 4 | 24 | [10] |
| MCF-7 | Breast Cancer | 0.98 | 72 | [26] |
| MCF-7 | Breast Cancer | 3.37 | 24 | [26] |
| MDA-MB-231 | Breast Cancer | ~1.0 | 24 | [20] |
| PEO1 | High-Grade Serous Ovarian | 0.53 (Clonogenic) | 72 | [12] |
| PEO4 | High-Grade Serous Ovarian | 2.8 (Clonogenic) | 72 | [12] |
| HL-60 | Acute Promyelocytic Leukemia | 0.23 | 72 | [26] |
| HCT-15 | Colon Cancer | 0.11 | 72 | [26] |
| HeLa | Cervical Cancer | 0.15 | 72 | [26] |
Key Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay
This protocol measures the efficacy of auranofin in inhibiting its primary target.
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Cell Lysis: Treat cancer cells (e.g., Calu-6, A549) with varying concentrations of auranofin for a specified time (e.g., 24 h).[9] Harvest and lyse the cells in a suitable buffer to obtain cytoplasmic extracts.
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Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, EDTA, NADPH, and insulin.
-
Initiation: Add the cell lysate (containing TrxR) to the reaction mixture. The TrxR will catalyze the reduction of insulin using NADPH.
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DTNB Addition: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB is reduced by the free thiols generated from the insulin reduction, producing 2-nitro-5-thiobenzoate (TNB), which is a colored compound.
-
Measurement: Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time using a spectrophotometer.
-
Analysis: Compare the rate of reaction in auranofin-treated samples to untreated controls to determine the percentage of TrxR inhibition.
Intracellular ROS Measurement
This protocol quantifies the primary mechanistic driver of auranofin's cytotoxicity.
-
Cell Treatment: Seed cancer cells (e.g., BGC-823, SGC-7901) in plates and treat with auranofin for the desired duration (e.g., 2 hours).[11]
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C.[11] DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Oxidation to Fluorescent Product: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]
-
Data Acquisition: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at 525 nm) or a fluorescence microplate reader.
-
Analysis: Quantify the mean fluorescence intensity and compare treated samples to controls. An antioxidant like N-acetylcysteine (NAC) can be used as a negative control to confirm ROS-specificity.[11]
Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Staining
This is a standard flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for apoptosis assessment.
-
Cell Treatment and Harvesting: Treat cells with auranofin for a specified period (e.g., 24 h).[11] Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
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Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of auranofin-induced apoptosis.
Conclusion
Auranofin exhibits robust anticancer activity through a well-defined, multi-pronged mechanism of action. Its primary function as a potent inhibitor of thioredoxin reductase leads to a catastrophic increase in oxidative stress, which in turn activates multiple cell death pathways, including apoptosis and ferroptosis. Concurrently, auranofin disrupts critical pro-survival signaling networks (STAT3, PI3K/AKT, NF-κB) and induces proteotoxic stress through a unique mode of proteasome inhibition. This complex interplay of cytotoxic effects underscores its potential as a repurposed therapeutic for a variety of malignancies. The data and protocols presented herein provide a comprehensive foundation for researchers and drug developers exploring the clinical translation of auranofin and its analogues in oncology.
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